Solamargin;-Solanigrine

Description

Contextualization of Steroidal Glycoalkaloids within the Solanaceae Family

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites produced by plants, particularly those belonging to the Solanaceae family. mdpi.comthieme-connect.comnih.govthieme-connect.com This family includes a wide range of economically important plants such as potatoes (Solanum tuberosum), tomatoes (Solanum lycopersicum), and eggplants (Solanum melongena). wikipedia.orgnih.gov In these plants, SGAs are believed to function as a defense mechanism against herbivores, insects, fungi, and bacteria. thieme-connect.comscirp.org

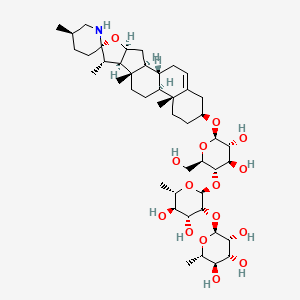

Structurally, SGAs consist of a C27 cholestane (B1235564) skeleton, which forms the steroidal alkaloid aglycone, linked to a carbohydrate side chain. thieme-connect.comthieme-connect.comresearchgate.net The biosynthesis of these compounds originates from cholesterol. mdpi.com Solamargine (B1681910) is a prominent example of a spirosolane-type glycoalkaloid found in various Solanum species. wikipedia.orgtaylorandfrancis.com

Nomenclature and Synonyms of Solamargine (δ-Solanigrine, Solamargin, Beta-Solamarine)

Solamargine is identified by several synonyms, reflecting its historical and chemical characterization. These include δ-Solanigrine, Solamargin, and Beta-Solamarine. wikipedia.orgnih.govontosight.aibiorlab.commedchemexpress.comchemicalbook.com Its systematic IUPAC name is (22R,25R)-Spirosol-5-en-3β-yl α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside. wikipedia.org

The compound is registered under the CAS Number 20311-51-7. wikipedia.orgnih.govbiorlab.comcaymanchem.comspandidos-publications.combiomol.com Below is a table summarizing its key identifiers and chemical properties.

| Identifier | Value |

| Chemical Formula | C45H73NO15 wikipedia.orgnih.govchemicalbook.comspandidos-publications.comresearchgate.netfda.gov |

| Molar Mass | 868.071 g/mol wikipedia.orgnih.govontosight.aibiorlab.comchemicalbook.comspandidos-publications.comwebqc.orgepa.gov |

| CAS Number | 20311-51-7 wikipedia.orgnih.govbiorlab.commedchemexpress.comchemicalbook.comcaymanchem.comspandidos-publications.combiomol.comchemfaces.comglpbio.commedkoo.comcymitquimica.com |

| Synonyms | δ-Solanigrine, Solamargin, Beta-Solamarine, NSC 407810, α-Solamargine wikipedia.orgnih.govontosight.aibiorlab.commedchemexpress.comchemicalbook.comcaymanchem.combiomol.comglpbio.commedkoo.com |

| PubChem CID | 73611 nih.gov |

Structural Relationship to Parent Steroidal Aglycones (e.g., Solasodine)

Solamargine is a glycoalkaloid, meaning its structure is composed of a non-sugar aglycone part and a sugar moiety. thieme-connect.comscispace.com The aglycone of solamargine is solasodine (B1681914), a steroidal alkaloid. wikipedia.orgmedchemexpress.comscirp.orgresearchgate.nettaylorandfrancis.comscirp.orgresearchgate.net Solasodine itself is a C27 steroidal alkaloid with a nitrogen atom incorporated into its spiro-ketal ring system. researchgate.net

The sugar component of solamargine is a trisaccharide chain attached to the 3-hydroxyl group of the solasodine aglycone. thieme-connect.com This sugar chain consists of two rhamnose units and one glucose unit. scirp.orgscirp.orgresearchgate.net Specifically, the structure is an α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside. wikipedia.org The attachment and composition of this sugar moiety are crucial for the biological activity of the molecule. scirp.orguchicago.edu

The fundamental difference between solamargine and another common glycoalkaloid, solasonine (B1682107), lies in their sugar components, as they share the same aglycone, solasodine. taylorandfrancis.comresearchgate.net

Properties

Molecular Formula |

C45H73NO15 |

|---|---|

Molecular Weight |

868.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20+,21+,22+,24+,25-,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+,45+/m1/s1 |

InChI Key |

VTYQXQQQKWLGBA-JZBNEVFSSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)C)C)C)NC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |

Origin of Product |

United States |

Natural Occurrence and Distribution

Plant Species as Primary Biological Sources

The primary sources of solamargine (B1681910) and solanigrine are plants belonging to the Solanum genus, a vast and diverse group within the Solanaceae family.

Solanum nigrum, commonly known as black nightshade, is a well-documented source of solamargine. nih.govncats.ionih.govafricanscientistjournal.org This steroidal alkaloid is considered one of the primary bioactive constituents of the plant. mdpi.com Research has consistently identified solamargine alongside its close structural relatives, solasonine (B1682107) and solasodine (B1681914), within this species. nih.govshuaa.om The term "solanigrine" is also associated with S. nigrum, with studies identifying both α- and β-solanigrine in the berries. researchgate.netmdpi.com Furthermore, δ-solanigrine is recognized as a synonym for solamargine. wikipedia.org

The chemical composition of S. nigrum is complex, containing approximately 188 different phytochemicals, with steroidal alkaloids like solamargine being a key area of scientific investigation. mdpi.com Japanese researchers first isolated solamargine and solasonine from the unripe fruits of S. nigrum in 1982. nih.gov

Solamargine is not exclusive to Solanum nigrum and has been identified in numerous other species within the genus, many of which are common food sources.

Solanum lycocarpum : Known as the "wolf apple," this Brazilian plant is a significant source of solamargine. ncats.ioasm.orgnih.gov Studies have evaluated the alkaloid extracts from its fruits, identifying solamargine and solasonine as major components. mdpi.comnih.gov Research has shown that unripe fruits contain higher concentrations of these glycoalkaloids compared to ripe fruits. nih.gov

Solanum melongena (Eggplant) : Eggplant and its biomass are confirmed sources of solamargine. wikipedia.orgmdpi.comresearchgate.netnih.gov It is considered a characteristic steroidal glycoalkaloid of aubergine species, often found with solasonine. mdpi.comiomcworld.com Analysis of a round variety of S. melongena from Nigeria revealed high amounts of solamargine (134 ± 0.719 mg/100g) in the dried fruit powder. africanscientistjournal.org

Solanum tuberosum (Potato) : Solamargine is found in various parts of the potato plant. wikipedia.orgnih.govacs.orgapexbt.com While the tubers are the primary consumable part, the berries, which are generally considered toxic, contain high levels of glycoalkaloids, including solamargine. nih.gov Hybrids of S. tuberosum with other Solanum species have also been shown to produce solamargine. helsinki.fi

Tomato (Solanum lycopersicum) : The presence of solamargine has been noted in tomatoes. wikipedia.orgresearchgate.netnih.govacs.orgfrontiersin.org Like other Solanaceae plants, tomatoes produce a range of glycoalkaloids, and while α-tomatine is the most prominent, solamargine is also part of its chemical profile. researchgate.nethua.gr

Distribution and Accumulation within Plant Organs

The concentration and distribution of solamargine vary significantly between different organs of a plant and can be influenced by the plant's developmental stage.

In Solanum nigrum, the highest levels of solamargine are found in the unripe, green fruits. nih.gov As the fruit matures and ripens, the concentration of this alkaloid decreases. researchgate.net It is also present in the leaves. mdpi.comnih.gov Similarly, in Solanum incanum, a quantitative analysis showed that the content of solamargine varies in the leaves, stem, and root, and changes throughout the plant's growth cycle. shuaa.omresearchgate.net

For Solanum melongena (eggplant), solamargine has been identified in the fruit, stems, leaves, roots, and flowers. mdpi.comresearchgate.net The flesh of the fruit is a primary site of accumulation. mdpi.com In Solanum tuberosum (potato), glycoalkaloids are present in the tubers, sprouts, leaves, and particularly high concentrations are found in the potato berries. nih.govhua.gr

| Species | Plant Part | Finding | Reference |

|---|---|---|---|

| Solanum nigrum (Black Nightshade) | Unripe Fruits | Highest concentration of solamargine. | nih.gov |

| Solanum nigrum (Black Nightshade) | Leaves | Presence confirmed. | mdpi.comnih.gov |

| Solanum lycocarpum (Wolf Apple) | Unripe Fruits | Higher concentration than in ripe fruits (0.69% solamargine). | nih.gov |

| Solanum lycocarpum (Wolf Apple) | Ripe Fruits | Concentration decreases upon ripening (0.60% solamargine). | nih.gov |

| Solanum melongena (Eggplant) | Fruit (Flesh) | Primary site of accumulation. | mdpi.com |

| Solanum melongena (Eggplant) | Fruit, Stems, Leaves, Roots, Flowers | Identified in all listed parts. | mdpi.comresearchgate.net |

| Solanum tuberosum (Potato) | Berries | High levels of glycoalkaloids, including solamargine. | nih.gov |

| Solanum incanum | Leaves, Stem, Root | Concentration varies with developmental stage. | shuaa.omresearchgate.net |

Microbial Sources

Beyond the plant kingdom, solamargine has been isolated from microbial sources, specifically from fungal endophytes that live symbiotically within plant tissues. An endophytic fungus, identified as Aspergillus flavus, isolated from the stem of Solanum nigrum, has been shown to produce solamargine. nih.govwikipedia.orgapexbt.com

This discovery is significant as it demonstrates that the biosynthetic capability for this complex molecule is not limited to the host plant. nih.gov Researchers were able to follow and quantify the production of solamargine by the cultured fungus for a total of 11 generations, with a consistent yield of approximately 250-300 μg per liter. nih.govdeepdyve.com This finding opens up possibilities for utilizing cultivable endophytic fungi for the production of solamargine. nih.gov

Extraction and Isolation Methodologies

Solvent-Based Extraction Techniques (e.g., Ethanolic Extraction)

The initial and most critical step in isolating Solamargine (B1681910) is the solvent-based extraction from the raw plant material. The choice of solvent is paramount and is dictated by the principle of "like dissolves like." Solamargine is a glycoalkaloid, possessing a nonpolar steroidal aglycone (solasodine) and a polar trisaccharide chain. This amphipathic nature makes polar organic solvents particularly effective for its extraction.

Ethanol (B145695) is a widely used solvent for this purpose due to its ability to efficiently solubilize glycoalkaloids while leaving behind highly nonpolar compounds like lipids and waxes. The typical procedure involves:

Preparation of Plant Material: The plant parts (e.g., fruits, leaves) are dried to remove water and then ground into a fine powder. This increases the surface area, allowing for maximum solvent penetration and extraction efficiency.

Maceration or Reflux: The powdered material is soaked in the solvent (e.g., 80-95% ethanol) for an extended period (24-72 hours) at room temperature (maceration) or heated under reflux. Heating increases the solubility of Solamargine and accelerates the extraction process.

Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the liquid extract. The resulting ethanolic extract, which contains Solamargine along with numerous other compounds, is then concentrated under reduced pressure using a rotary evaporator. This removes the ethanol, yielding a dark, viscous crude extract.

The table below summarizes common solvents used in the initial extraction phase.

| Solvent | Polarity Index | Rationale for Use | Typical Outcome |

|---|---|---|---|

| Ethanol | 5.2 | Excellent balance of polarity for extracting glycoalkaloids. Generally regarded as safe and effective. | High yield of crude glycoalkaloid fraction. Co-extracts some chlorophylls (B1240455) and polar compounds. |

| Methanol (B129727) | 6.6 | Higher polarity than ethanol, leading to very efficient extraction of polar glycoalkaloids. | Potentially higher yield than ethanol but may also extract more water-soluble impurities. |

| Acidified Water (e.g., with Acetic Acid) | 9.0 | The acidic condition protonates the nitrogen atom in the alkaloid structure, forming a salt that is highly soluble in water. | Effective for total alkaloid extraction but results in a complex aqueous mixture requiring further partitioning steps. |

Chromatographic Purification Approaches

Following crude extraction, the concentrated extract is a complex mixture requiring further separation. Chromatography is the primary method used to purify Solamargine from this mixture.

Silica (B1680970) gel column chromatography is a standard, large-scale purification technique used as the primary clean-up step. This method separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a nonpolar mobile phase.

The process involves loading the crude extract onto a column packed with silica gel. A solvent system, typically a gradient of increasing polarity, is then passed through the column. Nonpolar compounds have a weak affinity for the polar silica and elute quickly with the nonpolar solvent. As the polarity of the mobile phase is gradually increased (e.g., by adding methanol to chloroform), more polar compounds begin to desorb from the silica and elute. Solamargine, being moderately polar, is retained on the column and elutes in fractions collected during the mid-to-late stages of the gradient. The collected fractions are often monitored using Thin-Layer Chromatography (TLC) to identify those containing the target compound.

| Elution Step | Mobile Phase Composition (v/v) | Compound Class Typically Eluted |

|---|---|---|

| 1 (Initial Wash) | 100% Chloroform (or Dichloromethane) | Highly nonpolar lipids, waxes, and sterols. |

| 2 (Gradient Start) | Chloroform:Methanol (98:2 to 95:5) | Less polar alkaloids and other phytochemicals. |

| 3 (Target Elution) | Chloroform:Methanol (90:10 to 85:15) | Solamargine and other closely related glycoalkaloids. |

| 4 (Final Wash) | Chloroform:Methanol (80:20) or 100% Methanol | Highly polar compounds, including other glycosides and polar pigments. |

For achieving high purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed after the initial column chromatography step. This technique offers significantly higher resolution and separation efficiency. Reversed-phase HPLC (RP-HPLC) is the most common mode for Solamargine purification.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water). The semi-purified fraction from the silica gel column is dissolved and injected into the system. Compounds are separated based on their hydrophobicity; more polar compounds elute first, while more nonpolar compounds are retained longer. Solamargine elutes at a characteristic retention time, which allows for its precise collection using a fraction collector. The use of a UV detector, typically set around 205 nm, allows for real-time monitoring of the eluting compounds.

| Parameter | Typical Condition / Value |

|---|---|

| Column Type | Reversed-Phase C18 (e.g., 250 mm x 20 mm, 10 µm) |

| Mobile Phase A | Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient (e.g., 30-50% B over 30 minutes) |

| Flow Rate | 10-20 mL/min |

| Detection | UV at ~205 nm |

Recrystallization Methods for Compound Purity Enhancement

Recrystallization is the final step used to obtain Solamargine in a highly pure, crystalline form. This technique purifies the compound based on differences in solubility between Solamargine and any remaining trace impurities.

The procedure involves dissolving the Solamargine-containing fraction (obtained from chromatography) in a minimum amount of a suitable hot solvent, such as methanol or aqueous ethanol. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of Solamargine also decreases, causing it to precipitate out of the solution and form well-defined crystals. Most impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the mother liquor). The pure crystals are then collected by filtration, washed with a small volume of the cold solvent to remove any adhering mother liquor, and dried under a vacuum. The purity of the final product can be verified by its sharp melting point and by analytical HPLC, which should show a single, sharp peak.

Analytical Characterization and Quantification

Chromatographic Techniques for Separation and Detection

A variety of chromatographic methods have been developed and optimized for the analysis of solamargine (B1681910) and other glycoalkaloids. These techniques are essential for isolating these compounds from complex matrices, such as plant extracts, and for their subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of solamargine. squ.edu.omiyte.edu.triyte.edu.tr It offers high resolution and sensitivity, making it suitable for both qualitative and quantitative work.

Due to the simple and similar UV absorption spectra of steroidal glycoalkaloids and their aglycones, UV-Vis detection is a commonly employed method in HPLC analysis. squ.edu.om Detection is often set at wavelengths in the low UV range, typically between 200 and 208 nm, to measure the absorption of these compounds. squ.edu.omcore.ac.uk An HPLC-UV method was successfully developed and validated for the determination of solasonine (B1682107) and solamargine in various skin layers and topical formulations, demonstrating the utility of this approach in complex biological matrices. scielo.brresearchgate.net The linearity of this method was established over wide concentration ranges, for instance, 1.74 to 1000.00 µg/mL for solamargine, with a high correlation coefficient. scielo.brresearchgate.netresearchgate.net

For more definitive identification and sensitive quantification, HPLC is often coupled with mass spectrometry (MS). HPLC-MS allows for the separation of compounds based on their chromatographic behavior, followed by their detection and identification based on their mass-to-charge ratio. nih.govcgiar.org This technique is particularly powerful for analyzing complex mixtures and distinguishing between structurally similar glycoalkaloids. nih.gov Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been utilized for the simultaneous determination of multiple alkaloids, including solamargine, offering excellent linearity, precision, and recovery. ingentaconnect.com

The composition of the mobile phase is a critical parameter in the HPLC separation of glycoalkaloids. mastelf.com Both methanol (B129727) and acetonitrile (B52724) are commonly used as the organic component of the mobile phase, often in combination with an aqueous buffer. squ.edu.omcore.ac.ukjyoungpharm.org

Methanol/Buffer Systems: A mobile phase consisting of methanol and an ammonium (B1175870) dihydrogen phosphate (B84403) buffer has been shown to be effective for the separation of solamargine. squ.edu.om The pH and molarity of the buffer are key variables that can be adjusted to optimize the separation. For instance, for solamargine, a mobile phase of 65% methanol and 35% ammonium dihydrogen phosphate buffer (pH 3.5/100 mM) was found to be suitable under isocratic conditions. squ.edu.om

Acetonitrile/Buffer Systems: Acetonitrile is another widely used organic solvent. core.ac.ukacademicjournals.org A mobile phase of 30% acetonitrile and 70% ammonium dihydrogen phosphate buffer (pH 2.5) has been used for the isocratic separation of solamargine. core.ac.uk The addition of a small percentage of methanol to the acetonitrile portion of the mobile phase has been shown to improve the separation of solamargine from other co-eluting glycoalkaloids like chaconine, particularly when combined with elevated column temperatures. iyte.edu.triyte.edu.trcore.ac.uk

The choice of buffer and its pH are crucial for achieving good peak shape and resolution. squ.edu.om Buffering the mobile phase can significantly reduce peak tailing. squ.edu.om Lowering the pH of the mobile phase generally leads to a decrease in the retention time of solamargine. squ.edu.om

Table 1: Examples of Mobile Phase Compositions for Solamargine Analysis

| Organic Solvent | Buffer | pH | Application | Reference |

| Methanol | Ammonium Dihydrogen Phosphate | 3.5 | Isocratic separation of solamargine | squ.edu.om |

| Acetonitrile | Ammonium Dihydrogen Phosphate | 2.5 | Isocratic separation of steroidal glycoalkaloids | core.ac.uk |

| Acetonitrile with 10% Methanol | Ammonium Dihydrogen Phosphate | 2.5 | Improved separation of solamargine and chaconine | iyte.edu.trcore.ac.uk |

| Acetonitrile | 0.3‰ Triethylamine in Water-Methanol | - | Gradient separation of various saponins (B1172615) and alkaloids | academicjournals.org |

This table is not exhaustive and represents examples of mobile phase systems used in published research.

Both isocratic and gradient elution methods are employed for the HPLC analysis of glycoalkaloids. squ.edu.omcore.ac.ukcgiar.org

Isocratic Elution: In isocratic elution, the composition of the mobile phase remains constant throughout the analysis. This method is often preferred for its simplicity, reproducibility, and shorter run times when analyzing a limited number of compounds with similar polarities. squ.edu.omcore.ac.uk Optimized isocratic methods have been successfully developed for the routine quantification of solamargine. squ.edu.omiyte.edu.triyte.edu.tr

Gradient Elution: Gradient elution involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. This approach is particularly useful for analyzing complex mixtures containing compounds with a wide range of polarities. nih.govcgiar.org While a gradient method was initially considered for the separation of several eggplant steroidal glycoalkaloids, it was found to be less robust and more time-consuming compared to developing separate isocratic methods for specific groups of analytes. core.ac.uk However, for the analysis of a large number of glycoalkaloids in underexploited Solanum species, a gradient program was successfully used to achieve baseline separation for the majority of the compounds. nih.gov

Thin Layer Chromatography (TLC) for Screening

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective screening technique for the qualitative analysis of solamargine and other glycoalkaloids in plant extracts. nih.govnih.govresearchgate.netannalsofrscb.robibliotekanauki.pl It is valuable for preliminary identification and for monitoring the progress of extraction and purification processes. researchgate.net For detection, a visualizing agent such as 30% sulfuric acid followed by heating is often used, which produces colored spots corresponding to the separated compounds. researchgate.net Immunoaffinity columns utilizing anti-solamargine monoclonal antibodies have also been used in conjunction with TLC for the specific detection of solasodine (B1681914) glycosides. nih.govnih.gov

Immunoassay-Based Detection (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical technique that can be used for the detection and quantification of solamargine. researchgate.net This method relies on the specific binding of an antibody to the target analyte. Monoclonal antibodies (MAbs) with high affinity for solamargine have been successfully produced. researchgate.net

In a typical competitive ELISA for solamargine, microtiter plates are coated with the antigen. The sample containing solamargine is then added along with an enzyme-labeled antibody. The solamargine in the sample competes with the coated antigen for binding to the antibody. The amount of bound enzyme, and therefore the signal produced, is inversely proportional to the concentration of solamargine in the sample. researchgate.net

ELISA offers several advantages, including high throughput, simplicity, and the ability to analyze complex samples with minimal cleanup. researchgate.net An immunoaffinity column using an anti-solamargine monoclonal antibody has also been developed for the specific separation and purification of solasodine glycosides, including solamargine, directly from crude plant extracts. researchgate.net These immunoassay-based methods are particularly useful for screening large numbers of samples for the presence of these compounds. mdpi.comnih.gov

Quantitative Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be validated. Key validation parameters include linearity, calibration curve development, and the determination of detection and quantification limits. nih.gov

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. To establish linearity, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration of the analyte.

For a method to be considered linear, the correlation coefficient (r) or the coefficient of determination (r²) of the regression line should be close to 1. For instance, a validated RP-HPLC method for solamargine and solasonine demonstrated excellent linearity with a correlation coefficient (r) of 0.9996 for both compounds over a concentration range of approximately 0.86 to 1000.00 µg/mL. ub.edunih.gov Similarly, an HPTLC method showed good linear relationships (r² ≥ 0.99) for solamargine. nih.gov

Table 1: Linearity Data for Solamargine and Related Compounds using Chromatographic Methods

| Compound | Analytical Method | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| Solamargine | RP-HPLC | 1.74 to 1000.00 µg/mL | r = 0.9996 | ub.edunih.gov |

| Solamargine | RP-HPLC | 25-200 µg/mL | r > 0.9950 | medchemexpress.com |

| Solamargine | RP-HPLC | 0.726-8.710 µg | r = 0.9997 | phytojournal.com |

| Solamargine | HPTLC | 166 to 1,328 ng/mL | r² = 0.99 | nih.gov |

| Solasodine | RP-HPLC | 1-25 µg/mL | r² = 0.9966 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. banglajol.info The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. banglajol.info

These limits are crucial for determining the sensitivity of an analytical method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve. The common formulas are LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercepts of the regression lines (or the standard deviation of the blank) and S is the slope of the calibration curve. banglajol.info

For solamargine, a validated RP-HPLC method reported an LOD of 0.57 µg/mL and an LOQ of 1.74 µg/mL. nih.gov For the related aglycone solasodine, an RP-HPLC method determined the LOD and LOQ to be 0.2 µg/mL and 0.7 µg/mL, respectively. An HPTLC method for solasodine found the LOD to be 23.78 ng/spot and the LOQ to be 67.09 ng/spot.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Solamargine and Solasodine

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Solamargine | RP-HPLC | 0.57 µg/mL | 1.74 µg/mL | nih.gov |

| Solasodine | RP-HPLC | 0.2 µg/mL | 0.7 µg/mL |

Compound Index

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Solamargine |

| Solanigrine |

| Solasodine |

Biosynthesis and Biotransformation Pathways

Steroidal Precursors in Glycoalkaloid Biosynthesis (e.g., Solasodine)

The journey of solamargine (B1681910) and solanigrine biosynthesis begins with cholesterol, a key steroidal precursor. researchgate.netnih.gov Through the cytosolic mevalonate (B85504) pathway, cholesterol is converted into the aglycone, which forms the backbone of the glycoalkaloid. nih.gov A crucial aglycone in the formation of solamargine is solasodine (B1681914). rjptonline.orgmedcraveonline.com This nitrogen-containing steroidal compound, with a C27 cholestane (B1235564) skeleton, serves as the foundational structure to which sugar moieties are attached. rjptonline.org The formation of aglycones like solasodine from cholesterol precursors is a critical step that distinguishes steroidal glycoalkaloids from other compounds. researchgate.net Recent research has identified a key protein, GAME15, that is essential for the formation of these natural products from a cholesterol precursor in plants of the Solanum genus. mpg.de

Enzymatic Glycosylation Steps and Sugar Moiety Attachment

Once the aglycone solasodine is synthesized, it undergoes glycosylation, a process where sugar chains are attached to the 3-OH group of the steroidal skeleton. rjptonline.org This enzymatic process is catalyzed by glycosyltransferases. mdpi.com In the case of solamargine, a specific trisaccharide chain, known as chacotriose, is attached to the solasodine molecule. medcraveonline.com This sugar moiety consists of two rhamnose units and one glucose unit. researchgate.netsciengine.com The complete molecule, with the attached sugar chain, is known as α-solamargine. nih.gov Another related glycoalkaloid, solasonine (B1682107), shares the same aglycone (solasodine) but has a different trisaccharide, solatriose, attached. medcraveonline.commedcraveonline.com The attachment of these sugar moieties is a critical step that determines the final structure and properties of the glycoalkaloid. nih.gov

Metabolic Transformation and Hydrolysis to Aglycones

Steroidal glycoalkaloids can be metabolically transformed, primarily through hydrolysis, which involves the cleavage of the glycosidic bonds and the removal of the sugar side chain. acs.org This process releases the aglycone, such as solasodine. acs.orgmdpi.com This hydrolysis can occur through chemical processes or microbial reactions. rjptonline.org Studies using a pig cecum model have shown that intestinal microbiota can degrade various SGAs, including solamargine and solasonine, releasing their respective aglycones. acs.org The rate of this hydrolysis is dependent on the structure of the attached carbohydrate side chain. acs.org For instance, solasonine, with its solatriose side chain, is metabolized faster than solamargine, which has a chacotriose side chain. acs.org The released aglycone, solasodine, can also be subject to further metabolism. acs.org

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Systems

Solamargine (B1681910) has been shown to inhibit the proliferation of human cholangiocarcinoma cells and induce apoptosis. nih.govnih.gov In studies involving the QBC939 cell line, solamargine demonstrated a dose-dependent inhibitory effect on cell viability. nih.govnih.gov Morphological changes, including cell shrinkage and irregularity, were observed in QBC939 cells following treatment with increasing concentrations of solamargine. nih.gov

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway. nih.govnih.gov Treatment with solamargine led to a significant, dose-dependent increase in the apoptosis of QBC939 cells. nih.gov This was accompanied by alterations in the mitochondrial membrane potential, an early event in the apoptotic process. nih.gov

Further investigation into the molecular mechanisms revealed that solamargine affects the expression of key apoptosis-associated proteins. Western blot analysis showed that it promoted the protein expression of Bax, cleaved PARP, cleaved caspase-3, and caspase-7, while inhibiting the expression of Bcl-2 and full-length poly ADP ribose polymerase (PARP). nih.govnih.gov Additionally, at the mRNA level, solamargine increased the expression of Bax and decreased the expression of B-cell lymphoma-2 (Bcl-2), Bcl-extra-large, and the X-linked inhibitor of apoptosis protein. nih.govnih.gov An MTT assay determined the IC50 value for solamargine's effect on QBC939 cell viability to be 9.81 µM. nih.gov

Table 1: Effects of Solamargine on Human Cholangiocarcinoma Cells (QBC939)

| Parameter | Observation | Source |

|---|---|---|

| Cell Viability | Significantly inhibited in a dose-dependent manner. | nih.govnih.gov |

| IC50 Value | 9.81 µM | nih.gov |

| Apoptosis | Significantly induced in a dose-dependent manner. | nih.gov |

| Mechanism | Induction of the mitochondrial apoptosis pathway. | nih.govnih.gov |

| Protein Expression | Upregulated: Bax, cleaved PARP, cleaved caspase-3, caspase-7. Downregulated: Bcl-2, PARP. | nih.govnih.gov |

| mRNA Expression | Upregulated: Bax. Downregulated: Bcl-2, Bcl-xL, XIAP. | nih.govnih.gov |

Solamargine has demonstrated significant antiproliferative and pro-apoptotic effects in human hepatocellular carcinoma (HCC) cell lines, including HepG2 and SMMC-7721. nih.govnih.gov The compound effectively inhibits cell proliferation and reduces cell viability in a dose-dependent manner in both cell lines. nih.govnih.gov Colony formation assays further confirmed that solamargine inhibits the growth and clonogenicity of hepatoma cells. nih.gov

The anticancer activity of solamargine in HCC cells is strongly linked to the induction of apoptosis. nih.govnih.gov Treatment with solamargine leads to cell cycle arrest at the G2/M phase. nih.gov The molecular mechanism involves the activation of the Bcl-2/Bax and caspase signaling pathways. nih.govnih.gov Specifically, solamargine downregulates the expression of the anti-apoptotic protein Bcl-2 and proliferation-associated proteins Ki67 and PCNA. nih.gov Conversely, it promotes the activity of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.gov For SMMC7721 cells, the IC50 values after treatment for 3, 6, 12, 24, and 48 hours were 12.27, 11.86, 11.57, 12.17, and 10.48 µM, respectively. nih.gov

Table 2: Effects of Solamargine on Human Hepatocellular Carcinoma Cells (HepG2 & SMMC-7721)

| Parameter | Cell Line(s) | Observation | Source |

|---|---|---|---|

| Cell Proliferation | HepG2, SMMC-7721 | Effectively inhibited in a dose-dependent manner. | nih.gov |

| Apoptosis | HepG2, SMMC-7721 | Promoted apoptosis. | nih.govnih.gov |

| Cell Cycle | HepG2, SMMC-7721 | Arrest at the G2/M phase. | nih.gov |

| Mechanism | HepG2, SMMC-7721 | Activation of Bcl-2/Bax and caspase signaling pathways. | nih.govnih.gov |

| Protein Regulation | HepG2, SMMC-7721 | Downregulated: Bcl-2, Ki67, PCNA. Upregulated: Bax, caspase-3, caspase-9. | nih.gov |

| IC50 (SMMC7721) | SMMC-7721 | 10.48 µM (at 48h) | nih.gov |

In vitro studies have established that solamargine exerts inhibitory effects on the progression of non-small cell lung cancer (NSCLC). nih.govejh.it The compound directly inhibits the proliferation and migration of NSCLC cells, such as A549 and NCI-H441, in a dose-dependent manner. nih.gov

The primary mechanism for this antiproliferative effect is the induction of apoptosis. nih.gov Treatment with solamargine at a concentration of 5 µM was found to notably induce apoptosis in NSCLC cells. nih.govresearchgate.net This process is mediated by the activation of key executioner caspases. Solamargine dose-dependently upregulates the expression of cleaved caspase-3, a critical biomarker for cell apoptosis. nih.govresearchgate.net Previous research has also indicated that solamargine can inhibit lung cancer cell growth through various pathways, including the inactivation of the PI3K/Akt pathway and the p38 MAPK-mediated pathway. nih.gov

Table 3: Effects of Solamargine on Lung Cancer Cells (A549 & NCI-H441)

| Parameter | Observation | Source |

|---|---|---|

| Cell Proliferation | Inhibited in a dose-dependent manner. | nih.gov |

| Apoptosis | Induced in a dose-dependent manner. | nih.gov |

| Mechanism | Upregulation of cleaved caspase-3. | nih.govresearchgate.net |

| Signaling Pathways | Inactivation of PI3K/Akt and p38 MAPK pathways. | nih.gov |

Solamargine has been shown to suppress the viability of multiple gastric cancer cell lines in a dose-dependent fashion, inducing noticeable changes in cell morphology. nih.govnih.gov Research on cell lines such as NCI-N87 and HGC-27 indicates that solamargine significantly attenuates cell viability and proliferation. spandidos-publications.com

The primary mode of action is the promotion of apoptosis. nih.govnih.gov Treatment with solamargine leads to a significantly higher rate of apoptosis compared to control groups. nih.gov This is achieved through the caspase-3 pathway, with studies showing a significant increase in the percentage of TUNEL-positive cells and increased fluorescence intensity of cleaved caspase-3 in NCI-N87 and HGC-27 cells treated with 5 and 10 µM solamargine. spandidos-publications.comspandidos-publications.com The underlying molecular mechanism involves the regulation of long noncoding RNA (lncRNA). Solamargine increases the expression of lncNEAT1_2 by reducing the phosphorylation of extracellular signal-regulated kinase (Erk)1/2 mitogen-activated protein kinase (MAPK). nih.govnih.gov

Separately, the glycoalkaloid solasonine (B1682107), which is structurally related to solamargine, has also been found to trigger apoptosis in the SGC-7901 human gastric cancer cell line through the mitochondrial apoptosis pathway. frontiersin.org

Table 4: Effects of Solamargine on Gastric Cancer Cells

| Parameter | Cell Line(s) | Observation | Source |

|---|---|---|---|

| Cell Viability | Multiple, including NCI-N87, HGC-27 | Suppressed in a dose-dependent manner. | nih.govspandidos-publications.com |

| Apoptosis | NCI-N87, HGC-27 | Significantly promoted. | nih.govspandidos-publications.com |

| Mechanism | NCI-N87, HGC-27 | Activation of the caspase-3 pathway. | spandidos-publications.comspandidos-publications.com |

| Signaling Pathway | General | Regulation of lncNEAT1_2 via the MAPK pathway. | nih.govnih.gov |

Research on the nasopharyngeal carcinoma (NPC) specific cell line C666-1 has shown that solamargine has inhibitory effects on cancer cell progression. nih.govnih.gov Studies have demonstrated that solamargine significantly inhibits the invasion and migration of C666-1 cells. nih.govnih.gov This effect is achieved by modulating markers associated with the epithelial-mesenchymal transition (EMT), specifically by reducing the expression of Vimentin and Snail. nih.gov While the primary focus of available research is on anti-metastatic and anti-angiogenesis properties, these findings underscore the compound's activity against this specific cancer cell line. nih.govnih.govresearchgate.net

Table 5: Effects of Solamargine on Nasopharyngeal Carcinoma Cells (C666-1)

| Parameter | Observation | Source |

|---|---|---|

| Invasion & Migration | Significantly inhibited. | nih.govnih.gov |

| Mechanism | Reduction of EMT markers Vimentin and Snail. | nih.gov |

Table of Compounds

| Compound Name |

|---|

| Solamargine |

| Solanigrine |

| Solasonine |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Caspase-3 |

| Caspase-7 |

| Caspase-9 |

| Cisplatin (B142131) |

| Erk1/2 |

| Ki67 |

| PARP (Poly ADP ribose polymerase) |

| PCNA (Proliferating cell nuclear antigen) |

| Snail |

| Vimentin |

Anti-Inflammatory Modulations

Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases. nih.gov Macrophage cell lines, such as RAW 264.7, are commonly used to study inflammatory responses. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO. nih.govmdpi.comnih.gov Compounds that can inhibit this LPS-induced NO production are considered to have anti-inflammatory potential. researchgate.net Research into the effects of various natural compounds on RAW 264.7 cells demonstrates that the inhibition of NO production is a key metric for assessing anti-inflammatory activity. mdpi.com The reduction of nitrite accumulation in the cell culture medium is used as a measure of NO production inhibition. nih.govnih.gov

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a crucial role in mediating inflammatory responses. mdpi.commdpi.com These cytokines are involved in the pathogenesis of chronic inflammatory conditions. mdpi.comnih.gov The regulation of these molecules is a key target for anti-inflammatory therapies. nih.gov TNF-α, primarily produced by macrophages and monocytes, can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which further upregulates the production of other pro-inflammatory cytokines. mdpi.com IL-6 is also a central mediator in inflammatory processes. mdpi.com The ability of a compound to downregulate the expression or production of TNF-α and IL-6 is a significant indicator of its anti-inflammatory properties. nih.govresearchgate.net

Antimicrobial Activities

Antibacterial Spectrum (e.g., against Pseudomonas aeruginosa)

While solamargine is investigated for various bioactivities, its direct antibacterial efficacy against Pseudomonas aeruginosa is not well-documented in available research. However, studies on related steroidal alkaloids have revealed complex interactions with this bacterium. Specifically, the steroidal alkaloids Solanidine and Solasodine (B1681914), when applied at sub-inhibitory concentrations (32 and 512 µg/ml), were found to stimulate biofilm formation in P. aeruginosa in a dose-dependent manner. This effect was accompanied by an increased expression of genes associated with quorum-sensing, a system bacteria use to coordinate group behaviors.

Antifungal Efficacy (e.g., against Candida albicans, Trichophyton lentagrophytes, Phytophthora medicaginis, Rhizoctonia solani)

Solamargine has demonstrated a range of antifungal activities against various fungal species, including human and plant pathogens. Research indicates moderate activity against Candida albicans and Trichophyton mentagrophytes, with a reported Minimum Inhibitory Concentration (MIC) of 64 µg/mL for both species. nih.gov

Its efficacy extends to phytopathogens. Against Phytophthora medicaginis (misidentified in some studies as Phoma medicaginis), solamargine was the more potent compound compared to the related glycoalkaloid solasonine, causing 50% growth inhibition at a concentration of 60 µM at pH 7. nih.gov The inhibitory effect on the mycelium development of P. medicaginis was observed to increase with a higher pH. nih.gov

Against Rhizoctonia solani, solamargine alone showed minimal activity. nih.gov However, a significant synergistic effect was observed when it was combined in a 1:1 mixture with solasonine. nih.gov This combination markedly inhibited the growth of R. solani, which was largely unaffected by either compound individually. nih.gov

Below is a summary of the antifungal efficacy of Solamargine.

| Fungus | Effective Concentration | Observed Effect |

| Candida albicans | 64 µg/mL | Moderate inhibition (MIC) nih.gov |

| Trichophyton mentagrophytes | 64 µg/mL | Moderate inhibition (MIC) nih.gov |

| Phytophthora medicaginis | 60 µM | 50% growth inhibition nih.gov |

| Rhizoctonia solani | 50 µM (in 1:1 mixture with Solasonine) | Synergistic inhibition of mycelial development nih.gov |

Antiparasitic Effects (e.g., against Giardia lamblia, Anti-trypanosomal)

Solamargine has shown significant potential as an antiparasitic agent. Its effects on the intestinal protozoan Giardia lamblia have been a subject of investigation. nih.gov

The compound has demonstrated noteworthy anti-trypanosomal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov In studies using a colorimetric assay to measure parasite viability, solamargine displayed a strong inhibitory effect with a half-maximal inhibitory concentration (IC50) value of 15.3 µg/mL. nih.gov This potency is close to that of benznidazole, a primary drug used in Chagas' disease treatment, which has a reported IC50 of 9.0 µg/mL. nih.gov

Furthermore, solamargine has been investigated for its leishmanicidal activity. In vitro studies on promastigote forms of Leishmania amazonensis showed an IC50 of 6.2 µM. nih.gov When combined in an equimolar mixture with solasonine, a synergistic effect was observed, lowering the IC50 to 1.1 µM. nih.gov Against Leishmania mexicana, solamargine had an IC50 of 36.5 ± 0.26 μM. nih.gov

Other Biological Activities (e.g., Antioxidant, Hepatoprotective, Antidiabetic, Neuroprotective, Analgesic)

Solamargine and its related compounds exhibit a wide array of other biological activities. The aglycone of solamargine, solasodine, is known to possess antioxidant properties. frontiersin.org Extracts from Solanum nigrum L., a plant rich in solamargine, have shown hepatoprotective effects. medchemexpress.com

In the context of metabolic diseases, glycoalkaloids including solamargine have demonstrated antidiabetic activity. nih.gov They have been shown to help overcome the elevated lipid panels associated with diabetes. nih.gov While antioxidant capacity is believed to contribute to this effect, studies suggest that the hypoglycemic activity is not solely dependent on it. nih.gov

The neuroprotective potential of the aglycone solasodine has been evaluated in rat models of ischemia, where it was found to reduce lipid peroxidation and nitric oxide while protecting neurons. spandidos-publications.com Conversely, solamargine itself has been shown to be cytotoxic to SH-SY5Y neuroblastoma cells, indicating an anticancer rather than a general neuroprotective role in that context. researchgate.net

Additionally, extracts from Solanum nigrum L. have been reported to possess analgesic effects, suggesting a potential role for its constituents, including solamargine, in pain management. medchemexpress.com

In Vivo Studies in Relevant Animal Models

Evaluation of Antitumor Efficacy (e.g., Inhibition of Tumor Growth and Volume)

The antitumor efficacy of solamargine has been substantiated in multiple in vivo studies using xenograft animal models for various human cancers. These studies consistently demonstrate that administration of solamargine leads to a significant reduction in both tumor volume and weight.

In a mouse xenograft model of colorectal cancer, intragastric administration of solamargine at doses of 5 or 10 mg/kg effectively suppressed tumor growth. frontiersin.org Similarly, in a gastric cancer xenograft mouse model, solamargine treatment resulted in a significant suppression of tumor growth. nih.govmedchemexpress.com

For hepatocellular carcinoma, solamargine administered at 6 mg/kg in a mouse model led to a reduction in tumor weight and volume. nih.gov This inhibitory effect was further enhanced when solamargine was combined with the standard chemotherapy drug sorafenib (B1663141). nih.gov In a renal carcinoma model using ACHN-bearing nude mice, treatment with solamargine also caused a significant decrease in the volume and weight of tumor tissues without notable toxicity to major organs.

The following table summarizes the findings from various in vivo animal studies on the antitumor effects of Solamargine.

| Cancer Model | Animal Model | Administration Details | Key Findings |

| Colorectal Cancer | Mouse xenograft (SW48 and LoVo cells) | 5 or 10 mg/kg (intragastric) | Effectively suppressed tumor volume and weight. frontiersin.org |

| Gastric Cancer | Nude mice xenograft | Not specified | Significantly suppressed tumor growth. nih.govmedchemexpress.com |

| Hepatocellular Carcinoma | Nude mice xenograft | 6 mg/kg | Reduction of tumor weight and volume. nih.gov |

| Renal Carcinoma | Nude mice xenograft (ACHN cells) | Not specified | Significant decrease in tumor volume and weight. |

| Androgen-Independent Prostate Cancer | Nude mice xenograft | 5 or 10 mg/kg (gavages) | Inhibition of tumor growth. |

Pharmacological Response in Disease Models

Solamargine has demonstrated significant pharmacological activity across a variety of preclinical disease models, with the majority of research focusing on its anti-cancer properties. Investigations using both in vitro cell lines and in vivo animal models have elucidated its effects on tumor cell proliferation, apoptosis, and metastasis across different types of cancers.

Hepatocellular Carcinoma (HCC)

In preclinical models of liver cancer, solamargine has been shown to inhibit cancer cell growth and induce programmed cell death. nih.govsolamargine.com Studies on human hepatoma cell lines, such as HepG2, Huh-7, and SMMC-7721, reveal that solamargine can suppress cell viability and proliferation in a dose-dependent manner. nih.govmedchemexpress.com The compound effectively halts the cell cycle at the G2/M phase, preventing further cell division. nih.gov

Mechanistically, solamargine's effects in liver cancer models are linked to the activation of apoptotic pathways. It has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.govfrontiersin.org This modulation of the Bcl-2/Bax and caspase signaling pathways is a key component of its ability to trigger cancer cell death. nih.govfrontiersin.org Furthermore, solamargine has been found to reduce the expression of proliferation markers Ki67 and PCNA in HepG2 cells. frontiersin.org It also inhibits the migration and invasion of liver cancer cells by down-regulating the expression and activity of matrix metalloproteinases MMP-2 and MMP-9. medchemexpress.comfrontiersin.org One study identified that solamargine may exert its effects by modulating the LIF/miR-192-5p/CYR61/Akt axis, which induces both autophagy and apoptosis in liver cancer cells at high concentrations. frontiersin.org

In a study combining solamargine with the targeted therapy drug sorafenib, a synergistic antitumor effect was observed in HepG2 and Huh-7 cells. nih.gov This combination was found to inhibit the growth of hepatocellular carcinoma through the HOTTIP‐TUG1/miR‐4726‐5p/MUC1 signaling pathway. nih.gov

Table 1: Pharmacological Response of Solamargine in Hepatocellular Carcinoma Models

| Cancer Type | Model System | Key Pharmacological Responses | Mechanism of Action |

|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, SMMC-7721, Huh-7 cell lines (in vitro) | Inhibited cell proliferation and viability; Induced apoptosis; Arrested cell cycle at G2/M phase. nih.govmedchemexpress.comfrontiersin.org | Activated Bcl-2/Bax and caspase signaling pathways; Reduced expression of Ki67 and PCNA. nih.govfrontiersin.org |

| Hepatocellular Carcinoma | HepG2 cells (in vitro) | Inhibited cell migration and invasion. medchemexpress.com | Down-regulated MMP-2 and MMP-9 expression and activity. medchemexpress.com |

| Hepatocellular Carcinoma | HepG2, Huh-7 cells (in vitro) | Synergistic antitumor effect with sorafenib. nih.gov | Regulated HOTTIP‐TUG1/miR‐4726‐5p/MUC1 pathway. nih.gov |

Lung Cancer

Solamargine exhibits notable anti-tumor activity in various preclinical models of lung cancer, including non-small cell lung cancer (NSCLC). ejh.itnih.govresearchgate.net It has been shown to directly inhibit the proliferation and migration of NSCLC cells. ejh.itnih.gov In multiple human lung cancer cell lines (H441, H520, H661, and H69), solamargine displayed significant cytotoxicity and the ability to induce apoptosis. cancer.gov

The compound's mechanism in lung cancer involves multiple signaling pathways. It can inhibit the growth of lung cancer cells by inactivating the PI3K/Akt pathway, which subsequently reduces the levels of proteins SP1 and p65. frontiersin.orgejh.it Another mechanism involves the inhibition of DNMT1 protein expression, which suppresses tumor proliferation. frontiersin.org Solamargine can also modulate the expression of tumor necrosis factor receptors (TNFRs), making intrinsically resistant cancer cells more susceptible to TNF-α and TNF-β. cancer.gov This modulation leads to the release of cytochrome c, a decrease in anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in caspase-3 activity, ultimately resulting in DNA fragmentation and cell death. cancer.gov

Beyond its direct effects on cancer cells, solamargine has been shown to indirectly prevent the progression of NSCLC by activating the function of T cells within the tumor microenvironment. ejh.itnih.gov Studies have also demonstrated that solamargine can enhance the effectiveness of conventional chemotherapy agents like cisplatin, particularly in cisplatin-resistant lung cancer cells. researchgate.netnih.govscirp.org

Table 2: Pharmacological Response of Solamargine in Lung Cancer Models

| Cancer Type | Model System | Key Pharmacological Responses | Mechanism of Action |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | NSCLC cell lines (in vitro) | Inhibited cell proliferation and migration. ejh.itnih.gov | Inactivated PI3K/Akt pathway; Suppressed SP1 and p65 proteins. frontiersin.orgejh.it |

| Human Lung Cancer | H441, H520, H661, H69 cell lines (in vitro) | Induced apoptosis and cytotoxicity. cancer.gov | Modulated TNFRs expression; Downregulated Bcl-2 and Bcl-xL; Increased caspase-3 activity. cancer.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Co-culture of NSCLC cells and peripheral blood mononuclear cells (in vitro) | Activated T-cell function. ejh.itnih.gov | Promoted expression of CD3 and CD69 in PBMCs. ejh.it |

| Cisplatin-resistant NSCLC | NCI-H1299 and NCI-H460 cell lines (in vitro) | Inhibited cell proliferation; Induced cell cycle arrest and apoptosis. nih.gov | Affected the SHH pathway. nih.gov |

Melanoma

In preclinical studies using a mouse melanoma model with the B16F10 cell line, solamargine demonstrated the ability to decrease tumor size. tandfonline.comtandfonline.comnih.gov This was accompanied by a reduction in the frequency of mitoses in the tumor tissue, indicating a decrease in cell proliferation. tandfonline.comtandfonline.comnih.govresearchgate.net Furthermore, solamargine treatment led to a decrease in cell pleomorphism, which is associated with the high proliferative rate of melanomas. tandfonline.com

Research has shown that solamargine exerts a selective and effective cytotoxic action on both metastatic and primary melanoma cells. tandfonline.com It has also been observed to reduce hepatic DNA damage that can be induced by tumor growth. tandfonline.comtandfonline.comnih.gov

Table 3: Pharmacological Response of Solamargine in Melanoma Models

| Cancer Type | Model System | Key Pharmacological Responses | Mechanism of Action |

|---|---|---|---|

| Melanoma | Syngeneic mouse melanoma model (B16F10 cell line) (in vivo) | Decreased tumor size; Reduced frequency of mitoses in tumor tissue. tandfonline.comtandfonline.comnih.govresearchgate.net | Decreased cell proliferation. tandfonline.comtandfonline.comresearchgate.net |

| Melanoma | Metastatic and primary melanoma cells (WM 235 and WM 115) (in vitro) | Selective cytotoxic action; Increased necrosis. tandfonline.com | Not specified. |

| Melanoma | Mouse melanoma model (in vivo) | Reduced hepatic DNA damage induced by tumor growth. tandfonline.comtandfonline.comnih.gov | Not specified. |

Gastric Cancer

Solamargine has shown significant inhibitory effects on gastric cancer cells. frontiersin.org In studies using five different gastric cancer cell lines, it suppressed cell viability in a dose-dependent manner and induced apoptosis. nih.gov In an in vivo tumor xenograft model, treatment with solamargine resulted in a significant reduction in tumor volume and an increase in the number of early apoptotic cells within the tumor tissue. nih.gov

The mechanism behind these effects involves the disruption of the G2/M cell cycle and the induction of caspase-7 expression. frontiersin.org Solamargine has also been found to upregulate the expression of certain long non-coding RNAs (lncNEAT1_2 and lncPINT) by inhibiting the Erk1/2 MAPK signaling pathway, which contributes to the suppression of cancer cell viability. frontiersin.orgnih.gov

Table 4: Pharmacological Response of Solamargine in Gastric Cancer Models

| Cancer Type | Model System | Key Pharmacological Responses | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | Gastric cancer cell lines (in vitro) | Suppressed cell viability; Promoted cell apoptosis. frontiersin.orgnih.gov | Disrupted G2/M cell cycle; Induced caspase-7 expression; Inhibited Erk1/2 MAPK signaling pathway. frontiersin.org |

| Gastric Cancer | Tumor xenograft mouse model (in vivo) | Reduced tumor volume; Increased early apoptotic cells in tumor tissue. nih.gov | Promoted apoptosis. nih.gov |

Molecular Targets and Cellular Mechanisms of Action

Apoptosis Induction Pathways

Solamargine (B1681910) is a potent inducer of apoptosis, engaging both intrinsic and extrinsic pathways to elicit cancer cell death. nih.gov The primary mechanism involves the activation of the mitochondrial-mediated intrinsic pathway. nih.govfrontiersin.org

Research has demonstrated that solamargine triggers apoptosis in cancer cells by engaging the mitochondrial pathway. nih.govfrontiersin.org A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol. mdpi.comresearchgate.netnih.gov This release has been observed in a dose-dependent manner in numerous cell lines, including lung, leukemia, and breast cancer cells. mdpi.comresearchgate.net The translocation of cytochrome c is a pivotal step that initiates the downstream activation of the caspase cascade, committing the cell to apoptosis. researchgate.net

The engagement of the mitochondrial pathway by solamargine leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net This process involves both initiator and executioner caspases. Studies have shown that solamargine treatment leads to the activation of initiator caspase-9. mdpi.comnih.govfrontiersin.orgnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. mdpi.comnih.gov Western blot analyses have confirmed the increased expression of cleaved caspase-3 and caspase-7 in various cancer cells, including human cholangiocarcinoma and breast cancer cells, following exposure to solamargine. nih.govnih.gov The activation of these executioner caspases is a hallmark of the final phase of apoptosis, leading to the cleavage of essential cellular proteins and subsequent cell death. mdpi.comdovepress.com

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com Solamargine disrupts the balance between these proteins, promoting a pro-apoptotic state. researchgate.net

Numerous studies have shown that solamargine upregulates the expression of the pro-apoptotic protein Bax while simultaneously downregulating the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in initiating the mitochondrial pathway of apoptosis. frontiersin.org Furthermore, solamargine treatment results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. nih.gov The presence of cleaved PARP is a well-established marker of apoptosis. nih.gov

| Protein | Function | Effect of Solamargine | References |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulation | nih.govnih.govfrontiersin.orgnih.gov |

| Bcl-2 | Anti-apoptotic | Downregulation | nih.govnih.govfrontiersin.orgnih.gov |

| Bcl-xL | Anti-apoptotic | Downregulation | nih.gov |

| PARP | DNA Repair | Cleavage | nih.gov |

| Caspase-3 | Executioner Caspase | Activation/Cleavage | mdpi.comnih.govnih.govfrontiersin.org |

| Caspase-7 | Executioner Caspase | Activation/Cleavage | nih.gov |

| Caspase-9 | Initiator Caspase | Activation | mdpi.comnih.govfrontiersin.orgnih.gov |

A key initiating event in the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.gov Solamargine has been shown to significantly alter and decrease the MMP in cancer cells. nih.govnih.gov This loss of membrane potential, often detected by fluorescent dyes like JC-1, leads to mitochondrial membrane permeabilization. nih.govnih.gov This permeabilization is a crucial step that facilitates the release of pro-apoptotic factors, including cytochrome c, from the mitochondria into the cytoplasm, thereby triggering the caspase cascade. nih.govresearchgate.net

Cell Cycle Modulation (e.g., G2/M Phase Arrest)

In addition to inducing apoptosis, solamargine exerts its anticancer effects by modulating the cell cycle. Several studies have reported that solamargine can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.netresearchgate.net A predominant effect observed in multiple cancer cell lines, including human hepatoma and lung cancer cells, is an arrest in the G2/M phase. researchgate.netmedchemexpress.com This arrest indicates that solamargine can interfere with the processes leading up to and including mitosis. Research on hepatoma cells suggests that cells in the G2/M phase are particularly susceptible to solamargine-induced apoptosis. nih.gov While G2/M arrest is commonly reported, solamargine has also been observed to cause cell cycle arrest in the G1 phase in other cell types, such as human chordoma cells, highlighting its diverse modulatory effects. nih.gov

| Cell Line Type | Observed Cell Cycle Arrest Phase | References |

|---|---|---|

| Human Hepatoma (Hep3B, SMMC7721, HepG2) | G2/M | researchgate.netmedchemexpress.com |

| Human Breast Cancer (HBL-100, ZR-75-1, SK-BR-3) | G2/M | researchgate.net |

| Human Lung Cancer (A549) | G2/M | researchgate.netmdpi.com |

| Human Chordoma (CM-319) | G1 | nih.gov |

Intervention in Specific Signaling Pathways

The anticancer activity of solamargine is also linked to its ability to intervene in various cellular signaling pathways that are often dysregulated in cancer. In hepatocellular carcinoma, solamargine has been shown to induce apoptosis and autophagy by inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathway. frontiersin.orgnih.gov Furthermore, it can modulate the tumor microenvironment by repolarizing M2 macrophages towards an M1-like tumor-killing phenotype through the LIF/p-Stat3 signaling pathway. frontiersin.orgnih.gov

In other cancers, solamargine has been found to suppress the Notch signaling pathway in chordoma cells and affect the signal transducer and activator of transcription 3 (STAT3) pathway in lung cancer cells. nih.gov The compound can also upregulate the expression of tumor necrosis factor receptors (TNFR-I and TNFR-II), suggesting an interaction with extrinsic apoptotic pathways. mdpi.comnih.gov These findings indicate that solamargine's efficacy stems from its ability to target multiple critical signaling cascades involved in cell proliferation, survival, and apoptosis.

PI3K-Akt Signaling Pathway

Solamargine has been shown to exert its effects by modulating the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, a critical cascade in regulating cell growth, proliferation, and survival. Research indicates that Solamargine can substantially inhibit the proliferation of castration-resistant prostate cancer (CRPC) cells in a dose-dependent manner by suppressing this pathway. nih.gov Specifically, treatment with Solamargine leads to a dose-dependent decrease in the protein level of phosphorylated Akt (p-Akt). nih.gov This inhibition of Akt phosphorylation is a key mechanism behind its anti-cancer activity. nih.gov

In non-small cell lung cancer (NSCLC) cells, Solamargine's inhibitory effect on cell growth is also mediated through the inactivation of the PI3K/Akt signaling pathway. nih.gov The inactivation of this pathway by Solamargine leads to a reduction in the expression of downstream proteins SP1 and p65, which in turn inhibits the expression of the EP4 gene, contributing to the suppression of lung cancer cell growth. nih.gov Furthermore, bioinformatics analysis of docetaxel-resistant prostate cancer cells has revealed that the PI3K/Akt pathway is significantly enriched, suggesting its role in chemoresistance. nih.gov Solamargine's ability to inhibit this pathway suggests its potential to enhance the efficacy of chemotherapeutic agents like docetaxel. nih.gov

The aberrant activation of the PI3K/Akt signaling axis is a common feature in many cancers and is associated with poor clinical outcomes. nih.govnih.gov Solamargine's ability to target and inactivate this crucial signaling node underscores its potential as a therapeutic agent. nih.govfrontiersin.org

| Cell Line | Cancer Type | Effect of Solamargine | Downstream Consequences |

| CRPC cells | Prostate Cancer | Inhibition of PI3K/Akt signaling; dose-dependent decrease in p-Akt | Substantial inhibition of cell growth |

| NSCLC cells | Non-Small Cell Lung Cancer | Inactivation of PI3-K/Akt signaling | Reduction of SP1 and p65 protein expression, leading to inhibition of EP4 gene expression and suppression of cell growth |

| Androgen-dependent LNCaP cells | Prostate Cancer | Reduction in the abundance of p-Akt | Inhibition of cell proliferation |

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway is another crucial cellular cascade that Solamargine modulates to exert its anti-cancer effects. nih.govnih.gov In gastric cancer, Solamargine has been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK pathway, in a time-dependent and dose-dependent manner. nih.govresearchgate.net This inhibition of ERK1/2 phosphorylation leads to an increased expression of the long non-coding RNA NEAT1_2, which plays a role in suppressing gastric cancer progression. nih.govnih.gov The knockdown of lncNEAT1_2 has been observed to reduce the inhibitory effect of Solamargine, highlighting the importance of this mechanism. nih.govnih.gov

In cervical cancer cells, Solamargine's anti-proliferative and anti-metastatic effects are also linked to the inhibition of the ERK signaling pathway. researchgate.net It has been demonstrated that Solamargine downregulates the expression of phosphorylated ERK1/2. researchgate.net Furthermore, in lung cancer cells, Solamargine has been found to inhibit the actions of prostaglandin (B15479496) E2 (PGE2) and restrict DNA protein expression while enhancing ERK1/2 phosphorylation. mdpi.com

The MAPK pathway is a central regulator of various cellular processes, and its dysregulation is a hallmark of many cancers. nih.govresearchgate.net Solamargine's ability to interfere with this pathway provides a key mechanism for its observed anti-tumor activities. nih.govresearchgate.net

| Cell Line(s) | Cancer Type | Effect of Solamargine | Downstream Consequences |

| SGC7901, BGC823, HGC27 | Gastric Cancer | Significantly reduced expression of p-Erk1/2 MAPK | Increased expression of lncNEAT1_2, leading to inhibited cancer progression |

| Not Specified | Cervical Cancer | Downregulated expression of p-Erk1/2 | Alleviation of proliferation and metastasis |

| H1650, H1975, PC9, A549, H1299 | Lung Cancer | Enhanced ERK1/2 phosphorylation | Inhibition of PGE2 actions and restricted DNA protein expression |

STAT (Signal Transducer and Activator of Transcription) Pathway

Solamargine has been demonstrated to modulate the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, which is a key player in cancer cell proliferation, survival, and immune evasion. spandidos-publications.comnih.gov In human renal carcinoma cells (ACHN and 786-O), Solamargine treatment leads to a downregulation of phosphorylated STAT3 (p-STAT3) expression. spandidos-publications.comnih.gov This inhibition of STAT3 phosphorylation is a critical mechanism through which Solamargine induces apoptosis in these cells. spandidos-publications.comnih.gov

The downregulation of p-STAT3 by Solamargine is associated with an increased expression of pro-apoptotic proteins like cleaved caspase-9 and Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. spandidos-publications.com In lung cancer, it has been noted that Solamargine can inhibit cell proliferation and induce apoptosis through the p38 MAPK-mediated suppression of both phosphorylation and protein expression of STAT3, which in turn induces the STAT3 downstream effector, p21. spandidos-publications.com

In the context of the tumor microenvironment, Solamargine's modulation of the STAT3 pathway also plays a role in its immunomodulatory effects. Specifically, in hepatocellular carcinoma, Solamargine can decrease M2 macrophage polarization via the LIF/p-Stat3 signaling pathway, thereby inhibiting the epithelial-mesenchymal transition (EMT) of cancer cells. nih.gov

| Cell Line(s) | Cancer Type | Effect of Solamargine | Downstream Consequences |

| ACHN, 786-O | Renal Carcinoma | Downregulation of p-STAT3 expression | Inhibition of cell viability, promotion of apoptosis, increased cleaved caspase-9 and Bax, decreased Bcl-2 |

| Not Specified | Lung Cancer | p38 MAPK-mediated suppression of STAT3 phosphorylation and protein expression | Induction of the STAT3 downstream effector p21, leading to inhibited proliferation and induced apoptosis |

| THP-1, RAW 264.7 (in co-culture with HCC cells) | Hepatocellular Carcinoma | Repression of M2 macrophage-induced invasiveness via LIF/p-Stat3 signaling | Decreased M2 polarization and inhibition of epithelial-mesenchymal transition (EMT) of HCC cells |

LIF/miR-192-5p/CYR61/Akt Axis

In hepatocellular carcinoma (HCC), Solamargine has been shown to exert its anti-tumor effects by targeting the Leukemia Inhibitory Factor (LIF)/microRNA-192-5p/Cysteine-rich angiogenic inducer 61 (CYR61)/Akt signaling axis. nih.gov Research has demonstrated that the oncogenic factor LIF is aberrantly elevated in HCC tissues and is downregulated by Solamargine in HCC cells. nih.gov

The mechanism involves Solamargine's ability to upregulate miR-192-5p, a microRNA that is often suppressed in HCC. nih.gov An inhibitor of miR-192-5p was found to partially block the apoptosis and autophagy induced by Solamargine. nih.gov The downstream effects of this pathway modulation include the inhibition of the Akt signaling pathway, ultimately leading to the induction of apoptosis and autophagy in HCC cells. nih.gov Overexpression of LIF was able to restore the anti-HCC effects of Solamargine, confirming the importance of this axis. nih.gov

This intricate signaling network highlights a novel mechanism through which Solamargine combats HCC by concurrently inducing cell death pathways and modulating the tumor microenvironment. nih.gov

| Cell Line(s) | Cancer Type | Effect of Solamargine | Downstream Consequences |

| Not Specified | Hepatocellular Carcinoma | Downregulation of LIF, upregulation of miR-192-5p, and subsequent inhibition of the CYR61/Akt signaling pathway | Induction of apoptosis and autophagy, hindering HCC development |

NF-κB/AP-1 Pathway

Solamargine has been shown to influence the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) signaling pathways, which are critical in inflammation and cancer. In a study involving RAW 264.7 macrophages, both Solamargine and a related compound, solasonine (B1682107), demonstrated a significant induction in the expression of NF-κB/AP-1. mdpi.com This suggests a potential immunomodulatory role for Solamargine.

In the context of inflammation, which is closely linked to cancer development, Solamargine exhibited a significant decrease in nitric oxide (NO) production in these macrophage cells. mdpi.com Furthermore, in LPS-induced macrophages and dendritic cells, Solamargine led to a significant reduction in the pro-inflammatory cytokine TNF-α, while significantly increasing the levels of IL-6. mdpi.com

These findings indicate that Solamargine's interaction with the NF-κB/AP-1 pathway is complex and may contribute to its therapeutic effects through the modulation of inflammatory responses.

| Cell Line | Cell Type | Effect of Solamargine | Downstream Consequences |

| RAW 264.7 | Macrophages | Significant induction in the expression of NF-κB/AP-1 | Significant decrease in nitric oxide (NO) production |

| LPS-induced macrophages and dendritic cells | Immune Cells | Significant reduction in TNF-α and significant increase in IL-6 | Modulation of inflammatory cytokine profile |

VEGF (Vascular Endothelial Growth Factor) Signaling Pathway

While direct interaction of Solamargine with the Vascular Endothelial Growth Factor (VEGF) signaling pathway is not extensively detailed, its influence on angiogenesis, a process heavily reliant on VEGF, has been observed. Extracts of Solanum nigrum, a plant from which Solamargine is derived, have been shown to inhibit VEGF-induced capillary structure formation of endothelial cells. nih.gov

These extracts were also found to suppress the VEGF-induced activation of AKT and mTOR in human umbilical vascular endothelial cells (HUVECs). nih.gov This suggests that Solamargine may indirectly affect the VEGF signaling pathway by targeting downstream effectors like Akt. The inhibition of angiogenesis by Solanum nigrum extracts was further confirmed through chicken egg chorioallantoic membrane (CAM) and matrigel (B1166635) plug assays. nih.gov

In the context of the LIF/miR-192-5p/CYR61/Akt axis in hepatocellular carcinoma, the modulation of Akt by Solamargine could also have implications for VEGF-mediated signaling, as Akt is a known downstream effector of VEGF receptor activation. nih.govmdpi.com

| Cell Line | Cell Type | Effect of Solanum nigrum Extract (containing Solamargine) | Downstream Consequences |

| HUVECs | Human Umbilical Vascular Endothelial Cells | Suppression of VEGF-induced activation of AKT and mTOR | Inhibition of VEGF-induced capillary structure formation |

Regulation of Cellular Processes

Solamargine exerts a profound influence on several fundamental cellular processes, primarily leading to the inhibition of cancer cell proliferation and the induction of cell death. One of the key processes regulated by Solamargine is apoptosis, or programmed cell death. In various cancer cell lines, including gastric cancer, hepatocellular carcinoma, and renal carcinoma, Solamargine has been shown to effectively promote apoptosis. nih.govspandidos-publications.comnih.gov This is often achieved through the modulation of apoptosis-related proteins, such as increasing the expression of pro-apoptotic factors like Bax and cleaved caspase-3 and -9, while decreasing the expression of anti-apoptotic proteins like Bcl-2. spandidos-publications.com

In addition to apoptosis, Solamargine can also induce autophagy, a cellular process of self-digestion, in cancer cells. nih.gov In hepatocellular carcinoma, for instance, Solamargine was found to induce both apoptosis and autophagy. nih.gov

Furthermore, Solamargine has been observed to affect the cell cycle of cancer cells. In gastric cancer cells, treatment with Solamargine resulted in a significant increase in the number of cells in the G2/M phase of the cell cycle. nih.gov It has also been reported to cause cell cycle arrest at the S phase in other cancer cell types. researchgate.net By disrupting the normal progression of the cell cycle, Solamargine can effectively halt the proliferation of cancer cells.

The regulation of these cellular processes by Solamargine is a direct consequence of its ability to modulate the various signaling pathways discussed previously, such as the PI3K-Akt, MAPK/ERK, and STAT pathways.

| Cellular Process | Cancer Type(s) | Effect of Solamargine |

| Apoptosis | Gastric Cancer, Hepatocellular Carcinoma, Renal Carcinoma | Promotes apoptosis through modulation of apoptosis-related proteins |

| Autophagy | Hepatocellular Carcinoma | Induces autophagy |

| Cell Cycle | Gastric Cancer | Increases the number of cells in the G2/M phase |

| Cell Cycle | Other cancer types | Arrests the cell cycle at the S phase |

Inhibition of Cell Migration and Invasion